molecular formula C12H5Br5O B1602054 3,3',4,4',5-Pentabromodiphenyl ether CAS No. 366791-32-4

3,3',4,4',5-Pentabromodiphenyl ether

Cat. No.: B1602054
CAS No.: 366791-32-4
M. Wt: 564.7 g/mol
InChI Key: SJNIIWPIAVQNRK-UHFFFAOYSA-N
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Description

3,3’,4,4’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their effectiveness in reducing the flammability of materials. their persistence in the environment and potential health risks have raised concerns, leading to regulatory measures to limit their use .

Mechanism of Action

Biochemical Analysis

Cellular Effects

3,3’,4,4’,5-Pentabromodiphenyl ether can have various effects on cells and cellular processes. For instance, it has been suggested that PBDEs may affect hormone levels in the thyroid gland

Molecular Mechanism

It is known that PBDEs can bind to various biomolecules and may inhibit or activate certain enzymes

Dosage Effects in Animal Models

The effects of 3,3’,4,4’,5-Pentabromodiphenyl ether can vary with different dosages in animal models. Some studies have reported potential toxic or adverse effects at high doses

Transport and Distribution

3,3’,4,4’,5-Pentabromodiphenyl ether can be transported and distributed within cells and tissues It may interact with various transporters or binding proteins and may affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the aromatic rings .

Industrial Production Methods

Industrial production of 3,3’,4,4’,5-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated and hydroxylated derivatives of diphenyl ether. These products can have different properties and applications depending on the degree and type of substitution .

Scientific Research Applications

3,3’,4,4’,5-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

  • Tetrabromodiphenyl ether
  • Hexabromodiphenyl ether
  • Heptabromodiphenyl ether
  • Octabromodiphenyl ether
  • Decabromodiphenyl ether

Uniqueness

3,3’,4,4’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct physical and chemical properties. Compared to other PBDEs, it has a higher degree of bromination, leading to greater flame-retardant efficiency but also increased persistence and potential toxicity .

Properties

IUPAC Name

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNIIWPIAVQNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573491
Record name 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366791-32-4
Record name 3,3',4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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